3-(4-Methoxy-phenyl)-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide
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Overview
Description
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the thienylacetyl hydrazine intermediate: This step involves the reaction of 2-thienylacetic acid with hydrazine hydrate under reflux conditions.
Coupling with 4-methoxybenzaldehyde: The intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Chemical Reactions Analysis
3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-(4-METHOXYPHENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE include:
3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one: This compound shares the methoxyphenyl and thienyl groups but differs in the overall structure and functional groups.
3-(4-Methoxyphenyl)-N-({2-[(3-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide: Similar in structure but with a different substituent on the hydrazino group.
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-13-7-4-12(5-8-13)6-9-15(21)18-17(24)20-19-16(22)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,24)/b9-6+ |
InChI Key |
IQUHGHQWGKQCCE-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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